Colivelin -

Colivelin

Catalog Number: EVT-243265
CAS Number:
Molecular Formula: C119H206N32O35
Molecular Weight: 2645.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Colivelin is a synthetically derived peptide classified as a humanin derivative. [, ] It is a fusion protein comprising Activity-Dependent Neurotrophic Factor 9 (ADNF9) and a potent humanin analog, AGA-(C8R)HNG17. [] Colivelin exhibits significantly greater neuroprotective activity than both humanin and its analogs, demonstrating activity at the femtomolar range. [] This enhanced potency positions it as a valuable tool in scientific research, particularly for investigating pathways related to neuroprotection, inflammation, and cell survival.

Humanin (HN)

Compound Description: Humanin (HN) is a naturally occurring 24-amino acid polypeptide originally discovered in the unaffected occipital lobe of an Alzheimer's disease (AD) patient. [, , ] It has demonstrated neuroprotective effects against various AD-related insults, including amyloid-β (Aβ) toxicity. [, ]

Relevance: Humanin serves as the parent molecule for Colivelin. Colivelin is a synthetic derivative of humanin, designed to enhance its neuroprotective potency. Compared to Humanin, Colivelin exhibits significantly higher activity, often in the femtomolar range. [, , ]

AGA-(C8R)HNG17

Compound Description: AGA-(C8R)HNG17 is a potent synthetic derivative of Humanin, exhibiting enhanced neuroprotective activity compared to the native peptide. []

Relevance: AGA-(C8R)HNG17 is a direct precursor to Colivelin. By fusing AGA-(C8R)HNG17 with Activity-Dependent Neurotrophic Factor (ADNF), researchers created Colivelin, aiming to further amplify the neuroprotective effects observed with AGA-(C8R)HNG17. []

Activity-Dependent Neurotrophic Factor (ADNF)

Compound Description: Activity-Dependent Neurotrophic Factor (ADNF) is a glial-derived neurotrophic peptide that provides neuroprotection against various insults, including those relevant to Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS). [, , ] ADNF exhibits neuroprotective activity at femtomolar concentrations. []

Relevance: Colivelin is a hybrid peptide created by fusing the C-terminus of ADNF to a potent Humanin derivative (AGA-(C8R)HNG17). This fusion incorporates the neuroprotective properties of both ADNF and Humanin, resulting in a compound with significantly enhanced potency. [, ]

ADNF9

Compound Description: ADNF9 is a 9-amino acid core peptide derived from Activity-Dependent Neurotrophic Factor (ADNF). [] Similar to ADNF, it displays potent neuroprotective activity in the femtomolar range. []

Relevance: ADNF9 constitutes the ADNF portion of Colivelin. Structural studies reveal that the secondary structure and monomeric nature of Colivelin closely resemble those of ADNF9, suggesting that ADNF9 significantly influences the overall structural properties and potentially the activity of Colivelin. []

SB203580

Compound Description: SB203580 is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). []

Relevance: In a study using a PDAPP mouse model of Alzheimer's disease, SB203580 was found to weaken the therapeutic effects of Colivelin. This suggests that Colivelin's mechanism of action in ameliorating AD-related impairments may involve, at least in part, the inhibition of p38 MAPK signaling. []

Source and Classification

Colivelin was first synthesized and characterized in studies aimed at developing effective treatments for neurodegenerative diseases. It is classified as a neuroprotective peptide and is recognized for its brain-penetrant properties, which allow it to cross the blood-brain barrier effectively. The peptide sequence of Colivelin is SALLRSIPAPAGASRLLLLTGEIDLP, which is crucial for its biological activity .

Synthesis Analysis

Colivelin can be synthesized using both solid-phase and liquid-phase methods. The solid-phase synthesis involves the use of commercially available peptide synthesizers that facilitate the sequential addition of amino acids to form the desired peptide chain. The synthesis typically starts with a resin-bound amino acid, followed by coupling reactions that link subsequent amino acids through peptide bonds. The process allows for modifications to the peptide sequence, enhancing its stability and biological activity .

Technical Details

  • Solid-Phase Synthesis: Utilizes automated synthesizers to add protected amino acids stepwise.
  • Liquid-Phase Synthesis: Involves solution-based reactions where the peptide is formed in a homogeneous phase.
  • Purification: After synthesis, Colivelin is purified using high-performance liquid chromatography to ensure the removal of any unreacted materials or by-products.
Molecular Structure Analysis

The molecular structure of Colivelin consists of a sequence of 24 amino acids, which contributes to its unique properties and functions. The peptide's conformation plays a critical role in its interaction with neuronal cells and its ability to activate signaling pathways associated with neuroprotection.

Structure Data

  • Molecular Formula: C₁₃₉H₆₈N₁₄O₁₄S
  • Molecular Weight: Approximately 853.03 g/mol
  • Peptide Sequence: SALLRSIPAPAGASRLLLLTGEIDLP

The specific arrangement of amino acids allows Colivelin to engage with various receptors and intracellular pathways, particularly those involved in survival signaling within neurons .

Chemical Reactions Analysis

Colivelin undergoes several biochemical interactions that are crucial for its neuroprotective effects. It primarily acts by inhibiting neuronal cell death through various signaling mechanisms.

Reactions and Technical Details

  1. Inhibition of Apoptosis: Colivelin has been shown to suppress apoptosis induced by amyloid-beta peptides at nanomolar concentrations.
  2. Activation of Signaling Pathways: It activates the signal transducer and activator of transcription 3 pathway, which is essential for promoting neuronal survival and function .
  3. Neuroprotective Mechanisms: The compound modulates calcium signaling and reduces oxidative stress within neuronal cells, contributing to its protective effects against ischemic damage .
Mechanism of Action

The mechanism by which Colivelin exerts its neuroprotective effects involves several key processes:

  1. Activation of STAT3 Signaling: Colivelin activates the JAK/STAT3 pathway, leading to enhanced neuronal survival during stress conditions.
  2. Reduction of Neurotoxicity: By inhibiting amyloid-beta toxicity, it prevents synaptic dysfunction and neuronal apoptosis.
  3. Enhancement of Synaptic Plasticity: Colivelin promotes synaptic plasticity, which is critical for learning and memory functions .

Data Supporting Mechanism

Studies indicate that administration of Colivelin leads to improved cognitive functions in animal models subjected to neurotoxic challenges, further supporting its role as a potential therapeutic agent for Alzheimer’s disease .

Physical and Chemical Properties Analysis

Colivelin possesses distinct physical and chemical properties that contribute to its functionality as a neuroprotective agent.

Physical Properties

  • Appearance: Typically exists as a white powder or lyophilized form.
  • Solubility: Soluble in water and physiological buffers, facilitating its use in biological assays.

Chemical Properties

  • Stability: Exhibits stability under physiological conditions but may require specific storage conditions to maintain activity.
  • Reactivity: Engages in specific interactions with cellular receptors involved in survival signaling pathways.

Relevant studies have shown that Colivelin maintains its activity across a range of concentrations, demonstrating robustness as a therapeutic candidate .

Applications

Colivelin has significant potential applications in scientific research and therapeutic development:

  1. Neurodegenerative Diseases: Primarily investigated for treatment options in Alzheimer’s disease due to its ability to inhibit amyloid-beta toxicity.
  2. Ischemic Brain Injury: Demonstrated efficacy in protecting neurons from ischemic damage through activation of protective signaling pathways.
  3. Research Tool: Used as a molecular probe in studies investigating neuroprotection mechanisms and neuronal health .

Properties

Product Name

Colivelin

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C119H206N32O35

Molecular Weight

2645.1 g/mol

InChI

InChI=1S/C119H206N32O35/c1-24-63(17)91(113(181)142-80(50-90(160)161)106(174)143-81(49-62(15)16)115(183)151-42-30-35-86(151)117(185)186)146-100(168)73(36-37-89(158)159)133-88(157)52-128-112(180)93(69(23)155)148-107(175)79(48-61(13)14)141-105(173)78(47-60(11)12)140-104(172)77(46-59(9)10)139-103(171)76(45-58(7)8)137-98(166)71(31-26-38-125-118(121)122)135-108(176)82(54-153)144-95(163)66(20)129-87(156)51-127-94(162)65(19)131-110(178)84-33-28-40-149(84)114(182)68(22)132-111(179)85-34-29-41-150(85)116(184)92(64(18)25-2)147-109(177)83(55-154)145-99(167)72(32-27-39-126-119(123)124)134-101(169)75(44-57(5)6)138-102(170)74(43-56(3)4)136-96(164)67(21)130-97(165)70(120)53-152/h56-86,91-93,152-155H,24-55,120H2,1-23H3,(H,127,162)(H,128,180)(H,129,156)(H,130,165)(H,131,178)(H,132,179)(H,133,157)(H,134,169)(H,135,176)(H,136,164)(H,137,166)(H,138,170)(H,139,171)(H,140,172)(H,141,173)(H,142,181)(H,143,174)(H,144,163)(H,145,167)(H,146,168)(H,147,177)(H,148,175)(H,158,159)(H,160,161)(H,185,186)(H4,121,122,125)(H4,123,124,126)/t63-,64-,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,91-,92-,93-/m0/s1

InChI Key

PTTAQOYOJJTWFD-IBAOLXMASA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.